molecular formula C24H23ClN2O5S B3593223 ethyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate

ethyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate

Cat. No.: B3593223
M. Wt: 487.0 g/mol
InChI Key: ZNVYLRXIWUOAGB-UHFFFAOYSA-N
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Description

Compounds of this type are generally part of the ester family. Esters are organic compounds derived from carboxylic acids and alcohols . They are often used in a wide variety of applications, including as solvents, plasticizers, and even in fragrances due to their pleasant smells .


Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “ethyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate”, it would have additional functional groups attached to the molecule, including a sulfonyl group (R-SO2-R’) and an amino group (NH2) .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols, particularly under acidic or basic conditions . They can also react with amines to produce amides in a reaction known as aminolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Mechanism of Action

Without specific context, it’s hard to define a “mechanism of action” for this compound. In biology, the term typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

Without specific information on the compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions of research and application for this compound would depend on its specific properties and potential uses. It could be studied for potential medicinal properties, or for use in industrial applications .

Properties

IUPAC Name

ethyl 2-[[2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-3-32-24(29)21-9-4-5-10-22(21)26-23(28)16-27(19-8-6-7-17(2)15-19)33(30,31)20-13-11-18(25)12-14-20/h4-15H,3,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVYLRXIWUOAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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